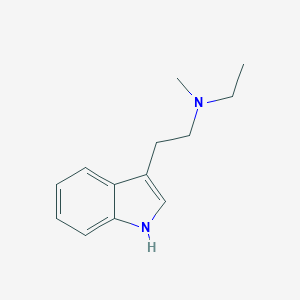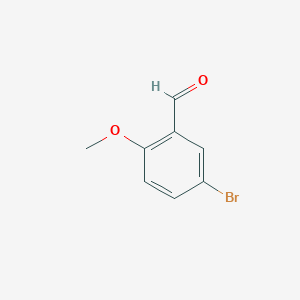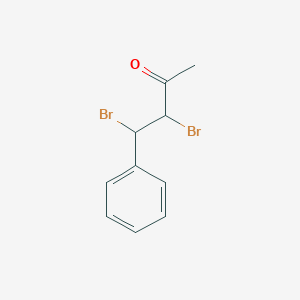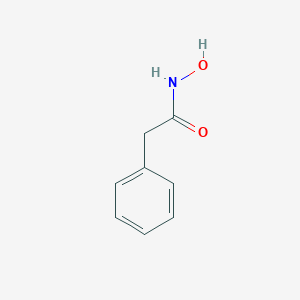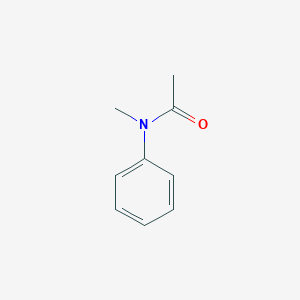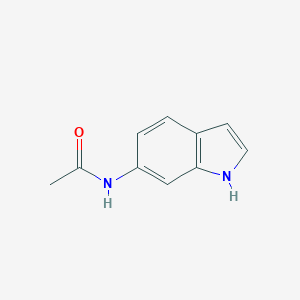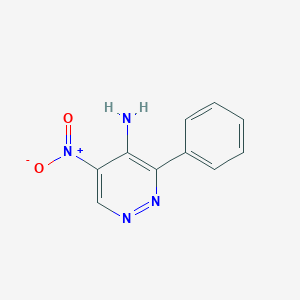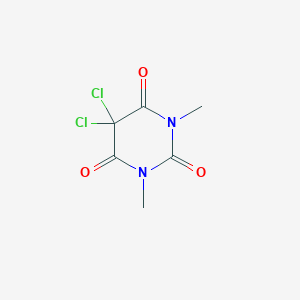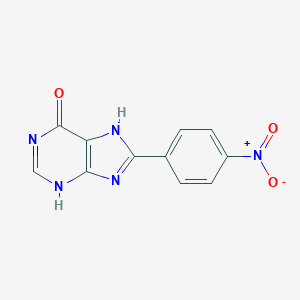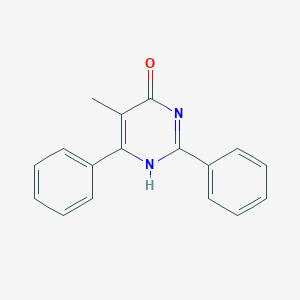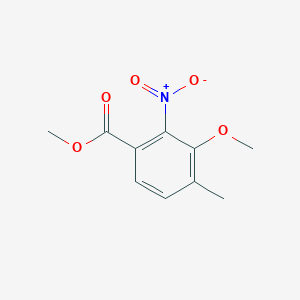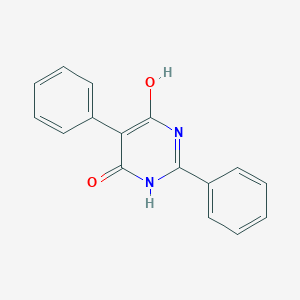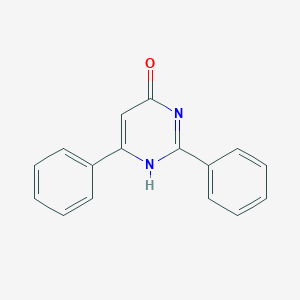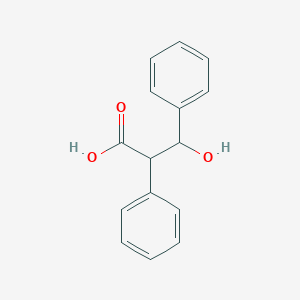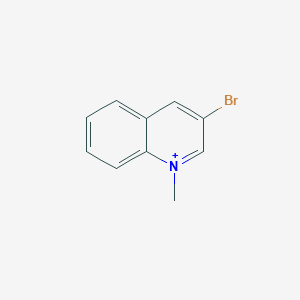
Quinolinium, 3-bromo-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 3-bromo-1-methyl- is a chemical compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of quinolinium, 3-bromo-1-methyl- is not fully understood. However, it is believed to interact with metal ions, such as zinc and copper, by forming a complex. This complex can then be detected by fluorescence spectroscopy. Additionally, quinolinium, 3-bromo-1-methyl- can generate reactive oxygen species upon exposure to light, which can lead to cell death in cancer cells.
生化学的および生理学的効果
Quinolinium, 3-bromo-1-methyl- has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not well understood. It has been shown to accumulate in the liver and kidneys of mice, but its effects on these organs are unknown.
実験室実験の利点と制限
One of the main advantages of quinolinium, 3-bromo-1-methyl- is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, its potential applications in photodynamic therapy make it a promising compound for cancer treatment. However, one limitation of quinolinium, 3-bromo-1-methyl- is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of quinolinium, 3-bromo-1-methyl-. One direction is the development of new quinoline derivatives with improved properties, such as increased solubility and higher fluorescence intensity. Another direction is the investigation of the mechanism of action of quinolinium, 3-bromo-1-methyl- in living organisms, which could lead to the development of new diagnostic and therapeutic tools. Additionally, the potential applications of quinolinium, 3-bromo-1-methyl- in drug discovery should be further explored.
合成法
Quinolinium, 3-bromo-1-methyl- can be synthesized through a variety of methods. One of the most common methods is the reaction between 3-bromoaniline and methyl iodide in the presence of a base, such as potassium carbonate. The resulting product is then treated with quinoline to form quinolinium, 3-bromo-1-methyl-.
科学的研究の応用
Quinolinium, 3-bromo-1-methyl- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. Additionally, quinolinium, 3-bromo-1-methyl- has been used as a precursor for the synthesis of other quinoline derivatives, which have potential applications in drug discovery.
特性
CAS番号 |
21979-27-1 |
|---|---|
製品名 |
Quinolinium, 3-bromo-1-methyl- |
分子式 |
C10H9BrN+ |
分子量 |
223.09 g/mol |
IUPAC名 |
3-bromo-1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H9BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-7H,1H3/q+1 |
InChIキー |
QXBOGYGAIILJGT-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)Br |
正規SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



